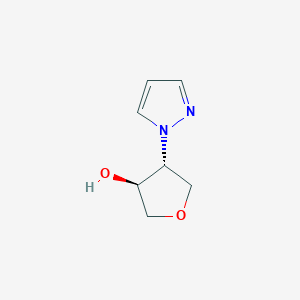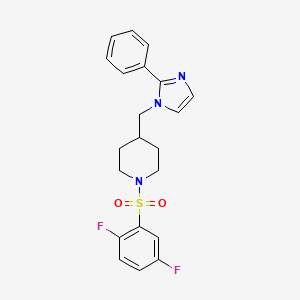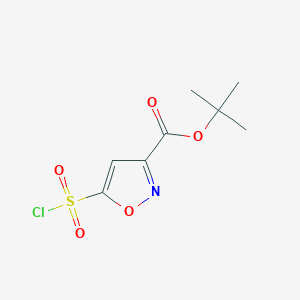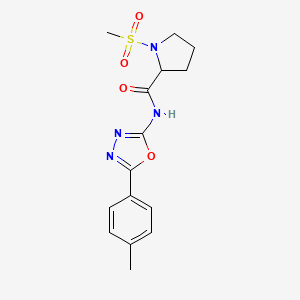
1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide, also known as MPO, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. MPO belongs to the family of pyrrolidine carboxamide derivatives and has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
科学的研究の応用
1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has also been shown to possess analgesic effects by modulating the activity of opioid receptors in the central nervous system. In addition, 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has been shown to possess anticonvulsant effects by modulating the activity of GABA receptors. These pharmacological activities of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide make it a potential candidate for the treatment of various inflammatory, pain, and neurological disorders.
作用機序
The mechanism of action of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is not fully understood. However, it has been proposed that 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide exerts its pharmacological activities by modulating the activity of various receptors and enzymes in the body. For example, 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has been shown to modulate the activity of opioid receptors, GABA receptors, and COX-2 enzymes. The exact molecular mechanism by which 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide modulates the activity of these receptors and enzymes is still under investigation.
Biochemical and physiological effects:
1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has also been shown to modulate the activity of opioid receptors, which are involved in the modulation of pain. In addition, 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. These biochemical and physiological effects of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide make it a potential candidate for the treatment of various inflammatory, pain, and neurological disorders.
実験室実験の利点と制限
1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is easy to synthesize and purify, which makes it readily available for research purposes. Another advantage is that 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide has been shown to possess several pharmacological activities, which make it a potential candidate for the treatment of various disorders. However, one of the limitations is that the mechanism of action of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is not fully understood, which makes it difficult to design experiments to investigate its pharmacological activities. Another limitation is that the pharmacokinetics and toxicity of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide are not well characterized, which makes it difficult to determine the appropriate dosage for in vivo experiments.
将来の方向性
There are several future directions for the research on 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide. One of the future directions is to investigate the molecular mechanism by which 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide modulates the activity of various receptors and enzymes in the body. Another future direction is to investigate the pharmacokinetics and toxicity of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide in animal models. In addition, future research could investigate the potential therapeutic applications of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide in various inflammatory, pain, and neurological disorders. Finally, future research could investigate the potential of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide as a lead compound for the development of novel drugs with improved pharmacological activities and reduced toxicity.
合成法
The synthesis of 1-(methylsulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide involves the reaction of 5-(p-tolyl)-1,3,4-oxadiazol-2-amine with 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and the product is obtained in good yield after purification by column chromatography. The synthetic method has been optimized and modified by several researchers to improve the yield and purity of the final product.
特性
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-10-5-7-11(8-6-10)14-17-18-15(23-14)16-13(20)12-4-3-9-19(12)24(2,21)22/h5-8,12H,3-4,9H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYFXSCAIDXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)
![Ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)

![4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2607129.png)
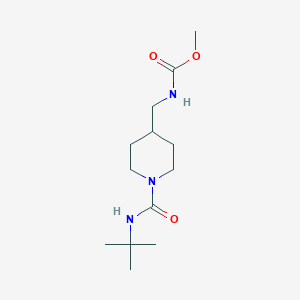
![2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline](/img/structure/B2607131.png)
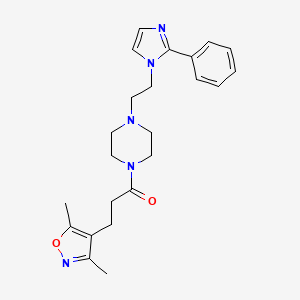
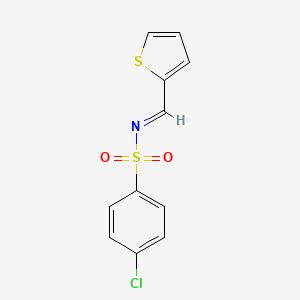

![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)
